N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(isopropylamino)-1,3,4-thiadiazol-2-yl)thio)propanamide N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(isopropylamino)-1,3,4-thiadiazol-2-yl)thio)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20411999
InChI: InChI=1S/C14H23N5OS2/c1-8(2)14(6,7-15)17-11(20)10(5)21-13-19-18-12(22-13)16-9(3)4/h8-10H,1-6H3,(H,16,18)(H,17,20)
SMILES:
Molecular Formula: C14H23N5OS2
Molecular Weight: 341.5 g/mol

N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(isopropylamino)-1,3,4-thiadiazol-2-yl)thio)propanamide

CAS No.:

Cat. No.: VC20411999

Molecular Formula: C14H23N5OS2

Molecular Weight: 341.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(isopropylamino)-1,3,4-thiadiazol-2-yl)thio)propanamide -

Specification

Molecular Formula C14H23N5OS2
Molecular Weight 341.5 g/mol
IUPAC Name N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(propan-2-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide
Standard InChI InChI=1S/C14H23N5OS2/c1-8(2)14(6,7-15)17-11(20)10(5)21-13-19-18-12(22-13)16-9(3)4/h8-10H,1-6H3,(H,16,18)(H,17,20)
Standard InChI Key CTQRSVIJSNPLMF-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C)(C#N)NC(=O)C(C)SC1=NN=C(S1)NC(C)C

Introduction

Potential Synthesis Pathway

The synthesis of such a compound would likely involve:

  • Formation of the 1,3,4-thiadiazole ring: This could be achieved through cyclization reactions involving thiosemicarbazides and suitable electrophiles.

  • Introduction of the isopropylamino group: This step might involve nucleophilic substitution or amination reactions.

  • Coupling with a cyano-containing intermediate: The addition of the cyano group and amide functionalities could occur through condensation or amidation reactions.

  • Thioether formation: The sulfur atom could be introduced via thiolation reactions using alkyl halides or similar electrophiles.

Applications and Biological Relevance

Compounds containing 1,3,4-thiadiazole rings are known for their diverse biological activities, including:

  • Antimicrobial properties: Effective against bacterial and fungal strains.

  • Anticancer activity: Potential to inhibit cancer cell growth through various mechanisms.

  • Anti-inflammatory effects: Possible inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

The presence of the cyano and amide groups may further enhance the compound's pharmacological profile by improving its binding affinity to biological targets.

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

TechniquePurpose
NMR SpectroscopyIdentifies chemical environments of hydrogen (^1H) and carbon (^13C).
Mass Spectrometry (MS)Confirms molecular weight and fragmentation patterns.
Infrared (IR) SpectroscopyDetects functional groups (e.g., -CN stretch around 2200 cm⁻¹).
X-ray CrystallographyDetermines precise molecular geometry if crystalline.

Future Research Directions

Given its structural features, future research could focus on:

  • Biological Testing: Screening for antimicrobial, anticancer, or enzyme-inhibitory activities.

  • Molecular Docking Studies: Investigating binding interactions with biological targets.

  • Structure Optimization: Modifying substituents to enhance activity or reduce toxicity.

If you have access to additional resources or databases not included here, further exploration could yield more detailed insights into this compound's synthesis, properties, and applications.

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